(3-fluoro-4-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
CAS No.: 2034555-90-1
Cat. No.: VC6808440
Molecular Formula: C17H20FN3O2
Molecular Weight: 317.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034555-90-1 |
|---|---|
| Molecular Formula | C17H20FN3O2 |
| Molecular Weight | 317.364 |
| IUPAC Name | (3-fluoro-4-methoxyphenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H20FN3O2/c1-20-8-7-15(19-20)12-5-9-21(10-6-12)17(22)13-3-4-16(23-2)14(18)11-13/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
| Standard InChI Key | RRDGROANSVOHQN-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name, (3-fluoro-4-methoxyphenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone, precisely describes its bipartite structure: a 3-fluoro-4-methoxy-substituted benzoyl group linked via a ketone bridge to a 4-(1-methyl-1H-pyrazol-3-yl)piperidine moiety . The SMILES notation (CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F) confirms the spatial arrangement, featuring:
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A fluorine atom at the phenyl ring's 3-position, enhancing electronegativity and potential hydrogen-bonding interactions.
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A methoxy group at the 4-position, contributing to steric bulk and moderate polarity.
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A piperidine ring substituted at the 4-position with a 1-methylpyrazole group, creating a rigid heterocyclic system .
Spectroscopic and Stereochemical Properties
The compound's InChIKey (RRDGROANSVOHQN-UHFFFAOYSA-N) facilitates rapid database searches, while its 23 heavy atoms and topological polar surface area (47.4 Ų) suggest limited blood-brain barrier penetration despite its moderate lipophilicity . Computational analyses reveal:
The absence of stereocenters (defined/undefined atom stereocenter count = 0) simplifies synthetic approaches but limits opportunities for enantiomer-specific activity tuning .
Synthetic Pathways and Industrial Production
Reported Synthesis Strategies
While explicit synthetic protocols remain proprietary, VulcanChem notes its preparation through multistep organic reactions typical of piperidine methanones. Likely steps include:
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Piperidine functionalization: Introducing the 1-methylpyrazole group via nucleophilic substitution or transition metal-catalyzed cross-coupling.
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Friedel-Crafts acylation: Coupling the functionalized piperidine with 3-fluoro-4-methoxybenzoyl chloride under Lewis acid catalysis.
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Purification: Chromatographic isolation given the compound's noncrystalline nature (melting point data unpublished).
Scalability Challenges
The three rotatable bonds and thermally labile pyrazole ring necessitate low-temperature reactions, increasing production costs. Industrial-scale synthesis would require optimizing:
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Protecting group strategies for the piperidine nitrogen during benzoylation.
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Solvent selection to balance reaction efficiency and environmental regulations .
Physicochemical and ADMET Profiling
Metabolic Stability Considerations
Future Research Priorities
Target Deconvolution Studies
High-throughput screening against kinase panels and GPCR arrays could identify lead therapeutic applications. The compound's balanced lipophilicity (XLogP3 = 2) makes it suitable for blood-brain barrier penetration studies in neurodegenerative disease models .
Synthetic Chemistry Optimization
Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis may uncover bioactive stereoisomers. Patent literature suggests substituting the pyrazole methyl group with bulkier substituents to modulate target selectivity .
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